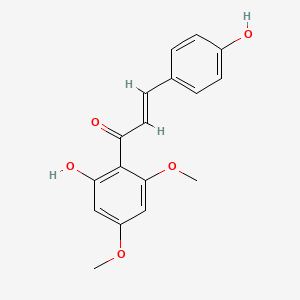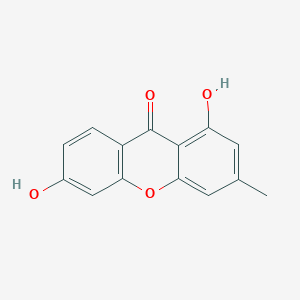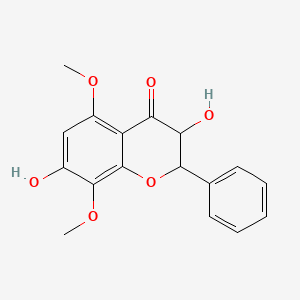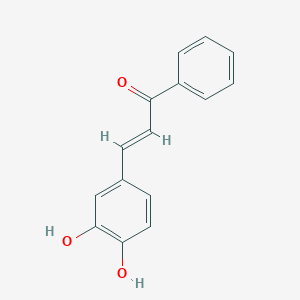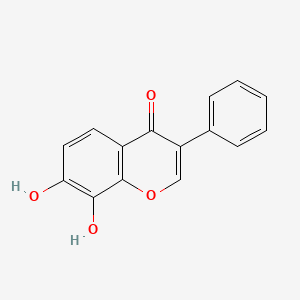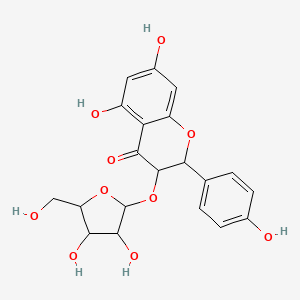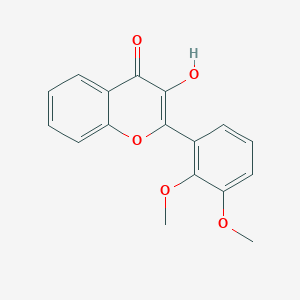
Ginsenoside F3
Vue d'ensemble
Description
Ginsenoside F3 is a triterpene saponin originally found in species of Panax . It belongs to the class of organic compounds known as triterpene saponins . This compound exhibits immunostimulatory activity, stimulating the proliferation of spleen cells, increasing levels of IL-2 and IFN-γ, and decreasing levels of IL-4 and IL-10 .
Molecular Structure Analysis
This compound has a molecular formula of C41H70O13 . Its average mass is 770.987 Da and its monoisotopic mass is 770.481628 Da .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water and alcohol .Applications De Recherche Scientifique
Immunostimulatory Activity
Ginsenoside F3 exhibits immunostimulatory activity. It stimulates the proliferation of spleen cells, increasing levels of IL-2 and IFN-γ and decreasing levels of IL-4 and IL-10 .
Isolation and Purification
This compound can be isolated and purified from crude extracts of flower buds of Panax ginseng. This process was investigated using reversed-phase high-performance liquid chromatography (RP-HPLC) for the first time .
Quantification
The quantification of this compound is also possible. In one study, this compound was found to be 5.13 mg in 1 g of flower buds of Panax ginseng .
Role in Herbal Medicine
This compound is a key component of Panax ginseng, a famous herbal root in China. This herb has been used as a tonic and for the treatment of various diseases .
Potential in Treating Diseases
Rare ginsenosides, including this compound, have potential in treating various diseases including cancer and cardiovascular ailments .
Biosynthesis and Metabolic Engineering
Advances in the biosynthesis and metabolic engineering of rare ginsenosides like this compound are being made. These compounds play a key role in determining the diversity of triterpenoids .
Mécanisme D'action
Target of Action
Ginsenoside F3 primarily targets immune cells and has been shown to regulate the production and gene expression of type 1 and type 2 cytokines in murine spleen cells . It also enhances the NF-kappaB DNA binding activity induced by ConA in murine spleen cells .
Mode of Action
This compound interacts with its targets, primarily immune cells, to modulate their function. It regulates the production and gene expression of type 1 and type 2 cytokines, which are key players in the immune response . Additionally, this compound enhances the DNA binding activity of NF-kappaB, a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection .
Biochemical Pathways
They exert their functions via interactions with steroidal receptors . Ginsenosides are triterpene saponins, composed of a dammarane skeleton with various sugar moieties attached . Over
Orientations Futures
With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new avenues for research into the production and regulation of ginsenosides like Ginsenoside F3 .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,38+,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVLGWTJSLQIG-ABNMXWHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317419 | |
| Record name | Ginsenoside F3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62025-50-7 | |
| Record name | Ginsenoside F3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62025-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside F3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the potential immunological effects of Ginsenoside F3?
A1: Research suggests that this compound may possess immunoenhancing properties. In studies using murine spleen cells, this compound demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, this compound appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].
Q2: What is the distribution of this compound within the Panax ginseng plant?
A3: this compound is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their this compound content.
Q3: Are there any structural analogs of this compound with known biological activity?
A4: Yes, this compound belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.
Q4: Are there any analytical methods to assess the quality and presence of this compound in plant material?
A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying this compound along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




